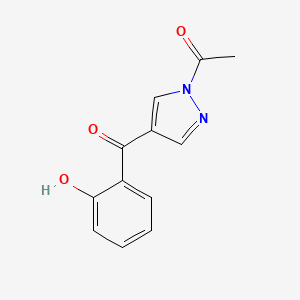![molecular formula C12H14N2 B12890551 4-(Pyrrolidin-1-yl)-5H-cyclopenta[b]pyridine](/img/structure/B12890551.png)
4-(Pyrrolidin-1-yl)-5H-cyclopenta[b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Pyrrolidin-1-yl)-5H-cyclopenta[b]pyridine is an organic compound that features a pyrrolidine ring attached to a cyclopenta[b]pyridine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-yl)-5H-cyclopenta[b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrolidine with a suitable cyclopenta[b]pyridine precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of fixed-bed reactors and multistage purification processes, including distillation and crystallization, are common to achieve high purity .
化学反応の分析
Types of Reactions
4-(Pyrrolidin-1-yl)-5H-cyclopenta[b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully saturated derivatives .
科学的研究の応用
4-(Pyrrolidin-1-yl)-5H-cyclopenta[b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
作用機序
The mechanism of action of 4-(Pyrrolidin-1-yl)-5H-cyclopenta[b]pyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context, but it often involves inhibition or activation of key signaling molecules .
類似化合物との比較
Similar Compounds
- 4-(Pyrrolidin-1-yl)pyridine
- Pyrrolidin-2-one
- Pyrrolidin-2,5-dione
Uniqueness
4-(Pyrrolidin-1-yl)-5H-cyclopenta[b]pyridine is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific steric and electronic characteristics .
特性
分子式 |
C12H14N2 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC名 |
4-pyrrolidin-1-yl-5H-cyclopenta[b]pyridine |
InChI |
InChI=1S/C12H14N2/c1-2-9-14(8-1)12-6-7-13-11-5-3-4-10(11)12/h3,5-7H,1-2,4,8-9H2 |
InChIキー |
PVKRBIILRLHBHN-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=C3CC=CC3=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[2-(1H-Pyrrol-1-yl)benzene-1-sulfinyl]acetonitrile](/img/structure/B12890478.png)
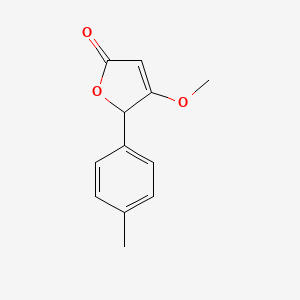
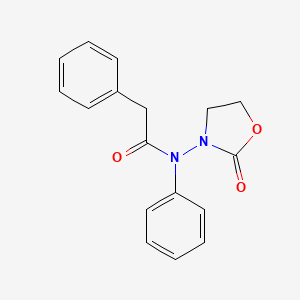
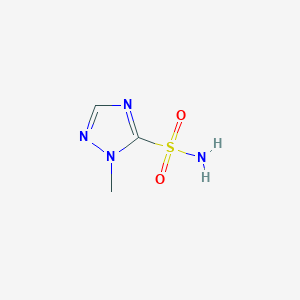
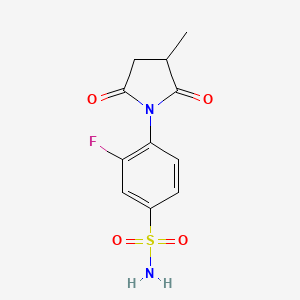
![3-Ethyl-1-phenyl-4,5-dihydropyrrolo[2,3-b]pyrrol-2(1H)-one](/img/structure/B12890511.png)

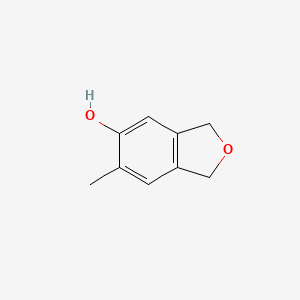
![2-(Difluoromethoxy)benzo[d]oxazole-4-acrylic acid](/img/structure/B12890518.png)
![2-(Difluoromethoxy)benzo[d]oxazole-6-acetic acid](/img/structure/B12890519.png)
